molecular formula C10H10N2O3S B15318962 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine

Cat. No.: B15318962
M. Wt: 238.27 g/mol
InChI Key: CZTLCFRISOXMIT-UHFFFAOYSA-N
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Description

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine (CAS: 1105193-94-9) is a heterocyclic compound featuring an oxazole core substituted with a 2-(methylsulfonyl)phenyl group at position 5 and an amine group at position 2. Its molecular formula is C₉H₉N₃O₃S, with a molar mass of 239.25 g/mol .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-(2-methylsulfonylphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C10H10N2O3S/c1-16(13,14)9-5-3-2-4-7(9)8-6-12-10(11)15-8/h2-6H,1H3,(H2,11,12)

InChI Key

CZTLCFRISOXMIT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CN=C(O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of oxazole derivatives, including 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine, may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized for yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Positional Isomers: 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

  • Core Structure : Oxadiazole (1,3,4-oxadiazole) vs. oxazole.
  • Substituent : Methylsulfonyl group at the 3-position of the phenyl ring (CAS: 1016764-70-7) .
  • Positional isomerism (2- vs. 3-sulfonyl) affects spatial orientation, which could influence interactions with biological targets.

Ethylsulfonyl Analog: N-[5-(Ethylsulfonyl)-2-methoxyphenyl]oxazol-2-amine Derivative

  • Core Structure : Oxazole with additional methoxy and ethylsulfonyl groups .
  • Substituent : Ethylsulfonyl (larger alkyl group) at position 5 and methoxy at position 2 of the phenyl ring.
  • Key Differences :
    • Ethylsulfonyl increases lipophilicity compared to methylsulfonyl.
    • Demonstrated activity as a kinase inhibitor , suggesting the sulfonyl-phenyl-oxazole scaffold is pharmacologically relevant .

Pentafluorosulfanyl Derivative: 5-(4-(Pentafluorosulfanyl)phenyl)-1,3,4-oxadiazol-2-amine

  • Core Structure : 1,3,4-Oxadiazole .
  • Substituent : Pentafluorosulfanyl (stronger electron-withdrawing group) at position 4 of the phenyl ring.
  • Key Differences :
    • Enhanced electron deficiency may improve stability but reduce solubility.
    • Reported as an antibacterial agent , highlighting the role of electron-withdrawing groups in biological activity .

Dihydrooxazole Analog: 5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

  • Core Structure : Partially saturated 4,5-dihydrooxazole .
  • Substituent : 4-Methylphenyl (electron-donating group).
  • Key Differences :
    • Reduced aromaticity and increased flexibility due to the dihydro structure.
    • Lower molecular weight (176.22 g/mol ) may improve bioavailability but reduce target affinity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent (Position) Molecular Formula Molar Mass (g/mol) Biological Activity Reference
5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine Oxazole 2-(Methylsulfonyl)phenyl C₉H₉N₃O₃S 239.25 Not specified
5-[3-(Methylsulfonyl)phenyl]-oxadiazol-2-amine Oxadiazole 3-(Methylsulfonyl)phenyl C₉H₉N₃O₃S 239.25 Not specified
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-... Oxazole 5-Ethylsulfonyl, 2-methoxy C₂₃H₂₅N₅O₄S 475.54 Kinase inhibitor
5-(4-Pentafluorosulfanylphenyl)-oxadiazol-2-amine Oxadiazole 4-Pentafluorosulfanyl C₈H₅F₅N₄OS 300.21 Antibacterial
5-(4-Methylphenyl)-dihydrooxazol-2-amine Dihydrooxazole 4-Methylphenyl C₁₀H₁₂N₂O 176.22 Not specified

Research Findings and Implications

  • Electronic Effects : Methylsulfonyl groups enhance hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., kinase targets in ) .
  • Positional Isomerism : The 2-sulfonyl isomer (target compound) may offer superior steric alignment with active sites compared to 3-sulfonyl analogs .
  • Heterocycle Choice : Oxadiazoles (e.g., ) exhibit greater metabolic stability but lower solubility than oxazoles .

Biological Activity

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and analgesic properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features an oxazole ring substituted with a methylsulfonyl group and an aniline moiety. The presence of these functional groups is significant as they influence the compound's pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit notable anticancer activity. For instance, compounds similar to 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine have been evaluated for their antiproliferative effects against various human tumor cell lines.

Table 1: Antiproliferative Activity of Oxazole Derivatives

CompoundCell LineIC50 (nM)
4gHT-290.5
4iHeLa73.2
5eK562200

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In a comparative study, the compound 4g showed superior activity against multiple cancer cell lines, significantly outperforming the reference compound CA-4. The structural modifications, particularly at the para-position of the phenyl ring, indicated that electron-donating groups enhanced antiproliferative activity compared to electron-withdrawing groups .

The mechanism by which these oxazole derivatives exert their anticancer effects primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was evidenced by flow cytometry analyses showing a significant increase in G2/M phase cells upon treatment with these compounds .

Analgesic Activity

In addition to anticancer properties, compounds related to 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine have been assessed for analgesic activity using various pharmacological models.

Table 2: Analgesic Effects in Animal Models

TestCompoundResult
Acetic acid-induced writhing testCompound A (150 mg/kg)Significant reduction in writhings
Hot plate testCompound B (150 mg/kg)Increased latency time

The analgesic effects were evaluated using both the acetic acid-induced writhing test and the hot plate test, showing promising results that suggest a potential for pain management applications .

Toxicity Assessment

Toxicity studies conducted on animal models indicated that these compounds exhibit low toxicity profiles. Histopathological assessments revealed no significant adverse effects on major organs such as the liver and kidneys, suggesting a favorable therapeutic index for further development .

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